molecular formula C18H19ClN2O4 B2749933 5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904084-20-3

5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2749933
CAS No.: 1904084-20-3
M. Wt: 362.81
InChI Key: DHGHIXQYKGEGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core, a structure recognized for its broad utility in medicinal chemistry and chemical biology research . Compounds based on the pyridinecarboxamide scaffold are frequently investigated for their potential to modulate various biological pathways . Specifically, structurally related molecules with chloro and alkoxy substituents on the pyridine ring have been identified in patents as modulators of chloride channels, suggesting potential research applications in the study of respiratory diseases, cystic fibrosis, and other disorders related to epithelial ion transport . Furthermore, the pyridine-3-carboxamide (nicotinamide) pharmacophore is found in molecules studied for antimicrobial purposes, such as in the development of agents against agricultural pathogens like Ralstonia solanacearum . The specific structure of this compound, which incorporates a 2-methoxybenzyl group and a tetrahydrofuran (oxolan-3-yloxy) ether linkage, is designed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity in biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-23-16-5-3-2-4-12(16)9-20-17(22)13-8-15(19)18(21-10-13)25-14-6-7-24-11-14/h2-5,8,10,14H,6-7,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGHIXQYKGEGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the formation of the nicotinamide core, chlorination, and the introduction of the methoxybenzyl and tetrahydrofuran-3-yl groups. Common reagents used in these reactions include chlorinating agents, protecting groups, and coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions could target the nitro group if present in intermediates.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted nicotinamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, nicotinamide derivatives are often studied for their potential as enzyme inhibitors or activators. They may also have roles in cellular metabolism and signaling.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, nicotinamide derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Insights
5-Chloro-N-[(2-Methoxyphenyl)Methyl]-6-(Oxolan-3-Yloxy)Pyridine-3-Carboxamide C₁₈H₂₂ClN₂O₄ 365.45 2-Methoxyphenylmethyl, Oxolan-3-yloxy Hypothesized kinase inhibition potential
5-Chloro-N-(3-Fluorophenyl)-6-(Oxolan-3-Yloxy)Pyridine-3-Carboxamide C₁₆H₁₄ClFN₂O₃ 336.75 3-Fluorophenyl, Oxolan-3-yloxy Unreported in literature
5-Chloro-1-[(3-Chlorophenyl)Methyl]-N-(4-Methoxyphenyl)-6-Oxo-... C₂₀H₁₆Cl₂N₂O₃ 403.26 3-Chlorobenzyl, 4-Methoxyphenyl Potential antimicrobial activity
5-Chloro-N-(2,4-Difluorophenyl)-6-Oxo-1-[[3-(Trifluoromethyl)Phenyl]Methyl]... C₂₀H₁₂ClF₅N₂O₂ 442.77 2,4-Difluorophenyl, 3-(Trifluoromethyl)Benzyl High lipophilicity, possible CNS targeting

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Solubility and Lipophilicity: The target compound’s oxolan-3-yloxy group improves water solubility compared to analogs with purely aromatic substituents (e.g., ’s 3-chlorobenzyl group). ’s compound incorporates a trifluoromethyl group, significantly boosting lipophilicity and metabolic stability but risking off-target effects .

Electronic and Steric Influences: The 3-fluorophenyl analog () lacks the steric bulk of the target’s 2-methoxyphenylmethyl group, which may reduce binding affinity in sterically constrained active sites. Fluorine’s electronegativity could enhance dipole interactions but lower solubility compared to methoxy groups .

Biological Activity

5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Molecular Formula : C17H19ClN2O3
  • Molecular Weight : 336.79 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with a chloro group, a methoxyphenyl moiety, and an oxolane ether, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells by activating procaspase-3, which is crucial for the apoptotic pathway.

Table 1: Caspase-3 Activation Activity of Related Compounds

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

In this context, compounds 8j and 8k demonstrated potent activation of procaspase-3, suggesting that similar mechanisms may be explored for the target compound .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of various kinases. For example, it may interact with Abelson-family tyrosine kinases, which are implicated in several cancers and other diseases. The inhibition of these kinases could provide therapeutic benefits in treating conditions like leukemia and solid tumors .

The proposed mechanism for the anticancer activity of this compound involves the activation of caspases via procaspase-3. This activation leads to a cascade effect resulting in apoptosis. Additionally, the presence of specific functional groups in the compound facilitates interaction with target proteins involved in cell signaling pathways.

Case Studies

  • In Vitro Studies : In vitro experiments have shown that derivatives of this compound can effectively induce apoptosis in various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer) cells. The selectivity and potency of these compounds make them promising candidates for further development .
  • In Vivo Models : Animal studies are necessary to evaluate the efficacy and safety profile of the compound in living organisms. Preliminary data suggest that compounds with similar structures exhibit reduced tumor growth rates compared to untreated controls.

Q & A

Q. What are the key synthetic routes for 5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridine core via cyclization of substituted acrylonitriles or via Suzuki-Miyaura coupling to introduce the oxolane moiety .
  • Step 2 : Chlorination at the 5-position using POCl₃ or SOCl₂ under reflux .
  • Step 3 : Amide coupling between the pyridine-3-carboxylic acid intermediate and (2-methoxyphenyl)methylamine, employing EDCI/HOBt or DCC as coupling agents in anhydrous DMF .
    Optimization Strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Screen solvents (e.g., THF vs. DCM) to enhance solubility of intermediates.
  • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., over-chlorination) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer :

  • NMR Spectroscopy :
    • 1^1H NMR identifies substituents (e.g., methoxyphenyl CH₃O at δ 3.8–4.0 ppm, oxolane protons at δ 3.5–4.5 ppm) .
    • 13^{13}C NMR confirms carbonyl (C=O at ~165 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves stereochemistry of the oxolane ring and confirms spatial orientation of the methoxyphenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀ClN₂O₄ requires m/z 387.1112) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer :

  • Enzyme Inhibition Assays :
    • Use fluorogenic substrates to test inhibition of kinases (e.g., EGFR, MAPK) or proteases .
    • IC₅₀ values calculated via dose-response curves (0.1–100 µM range) .
  • Antimicrobial Screening :
    • Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity Testing :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer :

  • Modular Substituent Variation :
    • Replace the oxolane-3-yloxy group with other heterocycles (e.g., tetrahydrofuran, piperidine) to assess steric/electronic effects .
    • Modify the methoxyphenyl group (e.g., -OCH₃ → -CF₃) to evaluate hydrophobic interactions .
  • Computational Docking :
    • Use AutoDock Vina to predict binding modes against target proteins (e.g., COX-2, PARP) and identify key residues for interaction .
  • Pharmacophore Mapping :
    • Overlay active analogs to identify essential features (e.g., hydrogen bond acceptors at the pyridine nitrogen) .

Q. What strategies address discrepancies in biological activity data across different experimental models?

Methodological Answer :

  • Meta-Analysis :
    • Compare data from in vitro (cell-free assays) and in vivo (murine models) studies to identify model-specific biases .
  • Solubility Correction :
    • Measure kinetic solubility in PBS/DMSO and adjust dosing concentrations to account for precipitation .
  • Off-Target Profiling :
    • Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets causing variability .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

Methodological Answer :

  • ADMET Prediction :
    • Tools like SwissADME estimate LogP (lipophilicity) and CYP450 inhibition risks .
    • ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
  • Metabolite Identification :
    • Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .

Q. What advanced techniques resolve structural ambiguities in polymorphic or amorphous forms?

Methodological Answer :

  • Powder X-ray Diffraction (PXRD) :
    • Compare experimental vs. simulated patterns to identify crystalline vs. amorphous phases .
  • Solid-State NMR :
    • Distinguish polymorphs by analyzing 13^{13}C chemical shifts in rigid vs. mobile regions .
  • Thermogravimetric Analysis (TGA) :
    • Detect solvates or hydrates by monitoring weight loss upon heating .

Q. How can bioisosteric replacement enhance pharmacokinetic properties without compromising activity?

Methodological Answer :

  • Oxolane Replacement :
    • Substitute oxolane-3-yloxy with morpholine (improves aqueous solubility) or adamantane (enhances BBB penetration) .
  • Amide Bond Modifications :
    • Replace the carboxamide with sulfonamide or urea to reduce metabolic cleavage .
  • In Silico Screening :
    • Use MolPort or ZINC15 databases to identify bioisosteres with similar topological polar surface area (TPSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.